molecular formula C17H19ClN2O4S B2373371 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide CAS No. 568543-65-7

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide

Cat. No.: B2373371
CAS No.: 568543-65-7
M. Wt: 382.86
InChI Key: HATLBPWOVVIHEI-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide is a complex organic compound with the molecular formula C17H19ClN2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-nitrobenzenesulfonamide with ethyl phenyl sulfide under specific conditions to form the intermediate product. This intermediate is then subjected to chlorination and acetylation reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(methyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide
  • 2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-hydroxy-phenyl]-acetamide

Uniqueness

2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-20(13-7-5-4-6-8-13)25(22,23)14-9-10-16(24-2)15(11-14)19-17(21)12-18/h4-11H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATLBPWOVVIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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